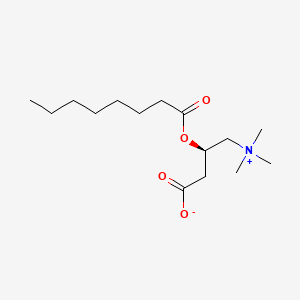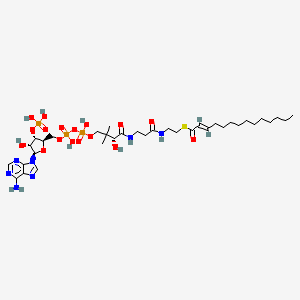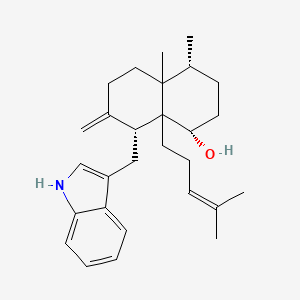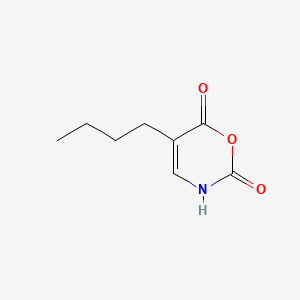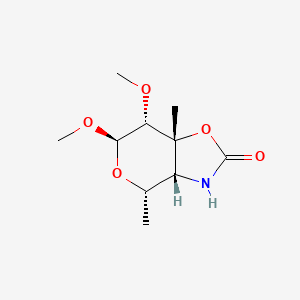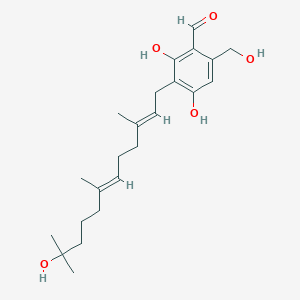
Parvisporin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parvisporin is a natural product found in Stachybotrys parvispora with data available.
Applications De Recherche Scientifique
Neuritogenic Properties
Parvisporin, along with Stachybotrin C, has been identified as a neuritogenic compound. Derived from the culture broth of Stachybotrys parvispora F4708, Parvisporin demonstrated weak neuritogenic activity, which pertains to the growth and development of neuronal processes in nerve cells. This was observed in studies involving PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla (Nozawa et al., 1997).
Chemical Structure
The chemical structure of Parvisporin has been elucidated through spectroscopic analyses and chemical derivatization. Parvisporin is characterized by a hydroxyl farnesyl phenol structure. Understanding its structure is crucial for grasping its biological functions and potential applications in scientific research (Nozawa et al., 1997).
Application in Microbiological Studies
Parvisporin has been referenced in studies beyond its primary neuritogenic properties. For instance, it appears in research related to the prevalence of mastitis pathogens and their resistance to antimicrobial agents in dairy cows, and in studies examining the prevalence and molecular characterization of bovine Cryptosporidium. While Parvisporin is not the primary focus of these studies, its presence in the research literature indicates a broader relevance in microbiological and veterinary research contexts, such as in the study of microbial cultures or as a reference compound (Tenhagen et al., 2006); (Keshavarz et al., 2009).
Propriétés
Nom du produit |
Parvisporin |
|---|---|
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-(hydroxymethyl)-3-[(2E,6E)-11-hydroxy-3,7,11-trimethyldodeca-2,6-dienyl]benzaldehyde |
InChI |
InChI=1S/C23H34O5/c1-16(9-6-12-23(3,4)28)7-5-8-17(2)10-11-19-21(26)13-18(14-24)20(15-25)22(19)27/h7,10,13,15,24,26-28H,5-6,8-9,11-12,14H2,1-4H3/b16-7+,17-10+ |
Clé InChI |
IOIZASRPFAFSMJ-CHGLLVKUSA-N |
SMILES isomérique |
C/C(=C\CC/C(=C/CC1=C(C=C(C(=C1O)C=O)CO)O)/C)/CCCC(C)(C)O |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C=O)CO)O)C)CCCC(C)(C)O |
Synonymes |
parvisporin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



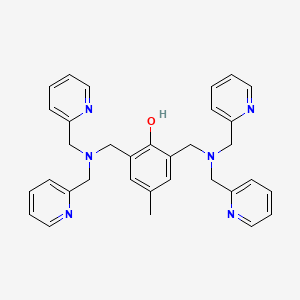


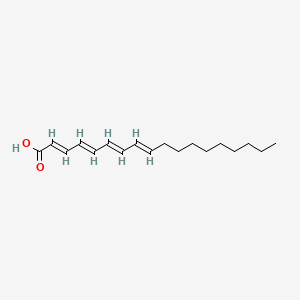
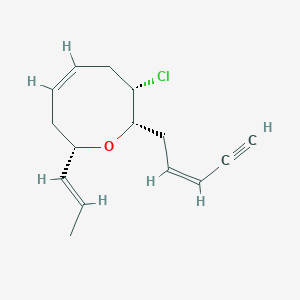
![10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248098.png)
